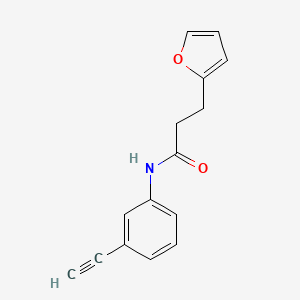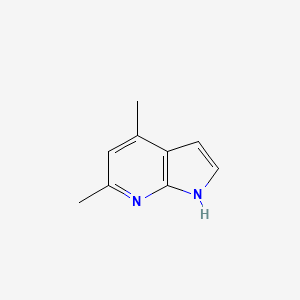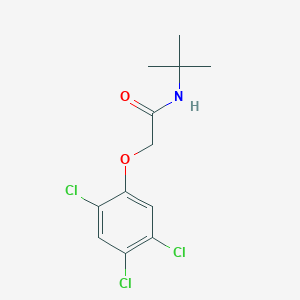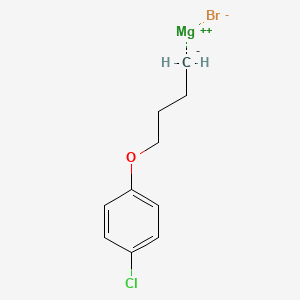
3-Chloro-5-methylphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-methylphenylZinc bromide is an organozinc compound with the molecular formula C₇H₆BrClZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in the field of organic chemistry .
準備方法
Synthetic Routes and Reaction Conditions: 3-Chloro-5-methylphenylZinc bromide can be synthesized through the reaction of 3-chloro-5-methylphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically involves the use of a zinc-copper couple to facilitate the formation of the organozinc compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in large quantities and stored in THF to maintain its stability and reactivity .
化学反応の分析
Types of Reactions: 3-Chloro-5-methylphenylZinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It can also participate in other types of reactions, including oxidation and reduction, depending on the reagents and conditions used .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions to form carbon-carbon bonds.
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, which is valuable in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
3-Chloro-5-methylphenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for forming carbon-carbon bonds, particularly in the synthesis of complex molecules.
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways and mechanisms.
Medicine: It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science
作用機序
The mechanism of action of 3-Chloro-5-methylphenylZinc bromide involves its role as a nucleophile in substitution reactions. In the Suzuki-Miyaura coupling, the organozinc compound transfers its aryl group to the palladium catalyst, which then couples with a boronic acid to form the desired biaryl product. This process involves oxidative addition, transmetalation, and reductive elimination steps .
類似化合物との比較
3-Chloro-5-methylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a zinc bromide group.
3-Chloro-5-methylphenylmagnesium bromide: Another organometallic compound used in Grignard reactions.
3-Chloro-5-methylphenyl lithium: Used in lithium-halogen exchange reactions.
Uniqueness: 3-Chloro-5-methylphenylZinc bromide is unique due to its high reactivity and selectivity in cross-coupling reactions. Its stability in THF and compatibility with various reaction conditions make it a preferred choice for organic synthesis .
特性
分子式 |
C7H6BrClZn |
|---|---|
分子量 |
270.9 g/mol |
IUPAC名 |
bromozinc(1+);1-chloro-3-methylbenzene-5-ide |
InChI |
InChI=1S/C7H6Cl.BrH.Zn/c1-6-3-2-4-7(8)5-6;;/h3-5H,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
UMBAKGVHEXMQRX-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=C[C-]=C1)Cl.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-(3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazin-6-yl)acetamide](/img/structure/B14892648.png)






![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14892675.png)




![Methyl 1-acetyl-7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B14892693.png)

